molecular formula C13H17NO B085414 4'-Piperidinoacetophenone CAS No. 10342-85-5

4'-Piperidinoacetophenone

Cat. No. B085414
CAS RN: 10342-85-5
M. Wt: 203.28 g/mol
InChI Key: JCMZZYSPSGHBNM-UHFFFAOYSA-N
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Description

4’-Piperidinoacetophenone, also known as 1-[4-(1-Piperidinyl)]phenyl]ethanone, is a heterocyclic compound . It has a molecular formula of C13H17NO and a molecular weight of 203.28 . It is used for research purposes and in the synthesis of other substances .


Synthesis Analysis

4’-Piperidinoacetophenone is a nucleophilic compound that readily undergoes nucleophilic substitutions with amines, particularly under acidic conditions . It serves as a key intermediate in the synthesis of chalcones, a class of compounds acclaimed for their antimicrobial properties . The synthesis involves a multi-step reaction with two steps .


Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

4’-Piperidinoacetophenone has a chloride ion affinity and the ability to form intramolecular hydrogen bonds . It exerts inhibitory effects on the formation of trifluoroacetic acid from acetic anhydride, a critical step in organic synthesis, thus preventing unwanted side reactions .


Physical And Chemical Properties Analysis

4’-Piperidinoacetophenone is a brown solid with a melting point of 85-87 °C . It has a SMILES string of CC(=O)c1ccc(cc1)N2CCCCC2 .

Scientific Research Applications

Synthesis of Chalcones

4’-Piperidinoacetophenone is utilized in the synthesis of chalcones through the Claisen-Schmidt condensation reaction. This involves the reaction with substituted benzaldehydes using NaOH-Al2O3 under microwave irradiation . Chalcones are important intermediates for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals due to their potent biological activities.

Antimycobacterial Activity

This compound exhibits selective antimycobacterial activity, making it a valuable agent in the research for new treatments against mycobacterial infections, such as tuberculosis . Its efficacy against mycobacteria can be further explored to develop novel antimicrobial agents.

Bronchodilator Research

4’-Piperidinoacetophenone has been identified as a bronchodilator compound. It can be studied for its potential to relax and widen the air passages to the lungs, which could contribute to treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Modulation of Flagellar Motility

Research has indicated that 4’-Piperidinoacetophenone can modulate flagellar motility in organisms such as Chlamydomonas . This application is significant in the study of cellular movement and signaling pathways.

Analytical Chemistry

In analytical chemistry, 4’-Piperidinoacetophenone serves as an internal standard in the determination of pethidine, a narcotic analgesic drug, in body fluids by gas chromatography-tandem mass spectrometry . This application is crucial for forensic and clinical toxicology.

Heterocyclic Building Block

As a heterocyclic building block, 4’-Piperidinoacetophenone is used in the construction of more complex chemical structures. Its presence in a variety of heterocyclic compounds underlines its versatility and importance in synthetic chemistry .

Safety and Hazards

4’-Piperidinoacetophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation occurs .

properties

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZZYSPSGHBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074433
Record name 4'-Piperidinoacetophenone
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Piperidinoacetophenone

CAS RN

10342-85-5
Record name 4′-Piperidinoacetophenone
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Record name 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one
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Record name 10342-85-5
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Record name 4'-Piperidinoacetophenone
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Record name 1-[4-(piperidin-1-yl)phenyl]ethan-1-one
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Synthesis routes and methods

Procedure details

without solvents (e.g. B. G. Kresze and H. Goetz, Chem. Berichte 90, 2161, 2174 (1957)), reaction of p-bromoacetophenone with piperidine under reflux with 19% yields of 1-(4-piperidinophenyl)ethanone; or
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4'-piperidinoacetophenone contribute to its reported biological activities?

A: The structure of 4'-piperidinoacetophenone plays a crucial role in its biological activities. The presence of the piperidine ring at the 4' position of the acetophenone moiety is essential for its anti-inflammatory properties. [] Studies have shown that modifications to this structure, such as O-acylation of the corresponding oxime, can significantly impact its COX inhibitory activity. [] For instance, direct attachment of an acetyl group to the oxime form resulted in enhanced inhibition of histamine-induced vascular permeability. [] This highlights the importance of the piperidine ring and its surrounding chemical environment in mediating the biological effects of 4'-piperidinoacetophenone.

Q2: Beyond anti-inflammatory effects, what other biological activities have been reported for 4'-piperidinoacetophenone and its derivatives?

A: In addition to anti-inflammatory activity, research suggests that 4'-piperidinoacetophenone derivatives possess antibacterial and antifungal properties. [, ] For example, a chalcone derivative incorporating 4'-piperidinoacetophenone as a building block exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [] Furthermore, other studies explored the synthesis and antibacterial evaluation of pyrimidine derivatives containing the 4'-piperidinoacetophenone moiety. [] These findings highlight the potential of this scaffold for developing novel antimicrobial agents.

Q3: What synthetic strategies have been employed for preparing 4'-piperidinoacetophenone and its derivatives?

A: Several synthetic approaches have been reported for the preparation of 4'-piperidinoacetophenone and its derivatives. One common method involves the reaction of piperidine with 4-chloroacetophenone under microwave irradiation in the presence of a suitable base. [] This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. [, ] Additionally, 4'-piperidinoacetophenone can be utilized as a starting material for synthesizing various derivatives, such as chalcones, through Claisen-Schmidt condensation reactions. [] These reactions typically involve reacting 4'-piperidinoacetophenone with substituted benzaldehydes in the presence of a base, often facilitated by microwave irradiation for improved efficiency. []

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